N-pentan-3-yl-3,3-diphenylpropanamide
Description
N-Pentan-3-yl-3,3-diphenylpropanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a pentan-3-yl group attached to the amide nitrogen. The compound’s structure emphasizes the role of lipophilic aromatic and alkyl groups, which influence physicochemical properties and biological interactions .
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
InChI Key |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of N-pentan-3-yl-3,3-diphenylpropanamide, emphasizing substituent differences and their implications:
Pharmacological and Regulatory Insights
- β'-Phenylfentanyl : A potent opioid agonist structurally closest to the target compound. Its regulation (e.g., under U.S. controlled substance laws) underscores the risks associated with modifications to the propanamide core .
- N-Acetyl Norfentanyl: Unlike the target compound, this metabolite lacks significant opioid activity but is critical for toxicological screening .
- 2-Chloro-N,3-diphenylpropanamide : Demonstrates the impact of halogenation on reactivity; used in fragment-based drug discovery for bacterial inhibitors .
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